2-Ethoxy-5-methylbenzene-1-sulfonyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-ethoxy-5-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) as sulfonylating agents. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Substitution Reactions: The major products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction Reactions: The major products are sulfonamides and sulfonic acids.
Scientific Research Applications
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis:
Pharmaceutical Research: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of sulfonated polymers and resins, which have applications in ion exchange, catalysis, and membrane technology.
Biological Studies: The compound is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-methylbenzene-1-sulfonyl chloride
- 2-Ethoxy-4-methylbenzene-1-sulfonyl chloride
- 2-Ethoxy-5-chlorobenzene-1-sulfonyl chloride
Uniqueness
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethoxy group at the 2-position and the methyl group at the 5-position provides distinct steric and electronic effects, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-ethoxy-5-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMQTGBQKUZAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593161 | |
Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187471-28-9 | |
Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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